1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

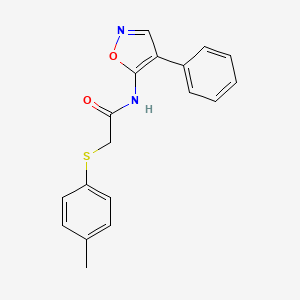

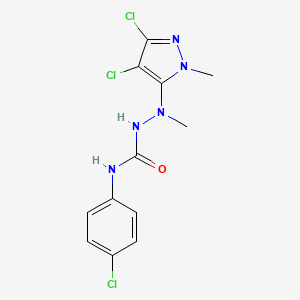

The compound “1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “3-Methoxyphenyl” group suggests the presence of a phenyl ring (a derivative of benzene) with a methoxy group (-OCH3) attached. The “3-methyl” indicates a methyl group (-CH3) attached to the third carbon of the pyrazole ring, and the “1H” suggests that there is one hydrogen atom attached to the first carbon of the ring .

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would likely show the pyrazole ring connected to a phenyl ring via a methoxy group. The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazole derivatives are generally stable compounds that are resistant to oxidation and reduction. They are often crystalline solids at room temperature .Scientific Research Applications

Synthetic Applications

"1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine" and related compounds have been synthesized and applied in various chemical reactions. For example, derivatives have been synthesized through reactions such as Michael addition, Mannich reaction, and Dieckmann condensation, revealing a potential as scaffolds for further chemical synthesis (Revanna et al., 2013). Moreover, Schiff bases using derivatives of this compound have been synthesized for antimicrobial activity studies, indicating a method for developing potential pharmaceuticals (Puthran et al., 2019).

Materials Science and Corrosion Inhibition

In the realm of materials science, pyrazole derivatives, including those similar to "1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine", have been studied for their corrosion inhibition properties on metals in acidic media. For instance, specific pyrazole compounds have been shown to offer significant protection against corrosion for metals like iron, with efficiencies reaching up to 93% in certain conditions (Chetouani et al., 2005). These findings suggest potential applications in industries where metal durability is crucial.

Pharmacology and Biological Activity

Research into the biological activities of "1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine" derivatives has identified various pharmacological potentials. Compounds synthesized from this chemical framework have been evaluated for their cytotoxic activities against cancer cell lines, displaying promising results (Hassan et al., 2014). Furthermore, studies on Schiff bases derived from similar compounds have reported notable antimicrobial activities, highlighting the versatility of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-methoxyphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-11(12)14(13-8)9-4-3-5-10(7-9)15-2/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIMICSSNUMFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718839.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)

![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)

![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B2718860.png)